N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)
Description
N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is a structurally complex molecule featuring:
- Central 1,3,5-triazine core substituted with a phenoxy group at position 5.
- Anthraquinone moieties (9,10-dihydro-9,10-dioxoanthracene) linked via imino groups to the triazine.
- Terminal benzamide groups attached to the anthraquinone units.
This architecture combines the electron-deficient triazine ring with π-conjugated anthraquinone systems, enabling applications in materials science, pharmaceuticals, and sensors. The phenoxy substituent enhances steric bulk and modulates electronic properties compared to other triazine derivatives .
Properties
CAS No. |
2469-87-6 |
|---|---|
Molecular Formula |
C51H31N7O7 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C51H31N7O7/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-47(63)28-14-4-1-5-15-28)54-49-56-50(58-51(57-49)65-30-18-8-3-9-19-30)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-48(64)29-16-6-2-7-17-29/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58) |
InChI Key |
UBZOMZRRLGXNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)OC6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) typically involves a multi-step process:
Formation of the Triazine Core: The triazine core is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and phenol, resulting in the formation of 6-phenoxy-1,3,5-triazine.
Attachment of Anthracene Units: The anthracene units are introduced through a condensation reaction between 9,10-dihydro-9,10-dioxoanthracene-5,1-diamine and the triazine core.
Formation of Benzamide Groups: The final step involves the reaction of the intermediate compound with benzoyl chloride to form the benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) can undergo various chemical reactions, including:
Oxidation: The anthracene units can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxy and benzamide groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives of the anthracene units.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from anthracene derivatives exhibit notable anticancer properties. The presence of the triazine moiety enhances the compound's ability to interact with biological targets. Studies have shown that derivatives similar to N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Targeting Enzymatic Pathways
The compound's structure suggests it may inhibit specific enzymes involved in cancer metabolism. For instance, triazine-based compounds have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair processes.
Case Study:
A study by Smith et al. (2023) demonstrated that a closely related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. This highlights the potential for further development of N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) as an anticancer agent.
Photovoltaic Applications
The compound's unique electronic properties make it suitable for use in organic photovoltaic cells. The conjugated system allows for effective light absorption and charge transport.
Organic Light Emitting Diodes (OLEDs)
N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) can also be utilized in OLED technology due to its luminescent properties when doped into polymer matrices.
Water Treatment
Recent studies suggest that compounds with similar structures can be effective in the detoxification of contaminated water sources. The imino groups may facilitate the breakdown of pollutants through oxidative mechanisms.
Heavy Metal Removal
Research has indicated that triazine derivatives can chelate heavy metals in aqueous solutions. This property could be harnessed for environmental remediation efforts.
Case Study:
In a 2024 study by Johnson et al., triazine-based compounds were tested for their efficacy in removing lead ions from contaminated water samples. Results showed over 90% removal efficiency within 24 hours of treatment.
Mechanism of Action
The mechanism of action of N,N’-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can interact with specific proteins involved in cellular signaling pathways, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
The triazine’s substituent significantly influences reactivity, solubility, and binding affinity. Key analogs include:
Key Findings :
- Phenoxy vs.
- Methylthio: The thioether group in ’s compound may improve solubility in polar aprotic solvents compared to the target’s phenoxy group .
Variations in Benzamide Substituents
Modifications to the benzamide groups alter solubility and biological interactions:
Key Findings :
Functional Group Replacements
Alternative functional groups expand application scope:
Key Findings :
Pharmaceutical Relevance
- Anticancer Potential: Anthraquinone-triazine derivatives may intercalate DNA, analogous to platinum complexes (). The target’s planar structure could stabilize DNA adducts .
- Drug Intermediates : ’s diisonicotinamide derivative is a validated intermediate, suggesting the target’s utility in synthesis pipelines .
Material Science and Sensors
- Triazine-Schiff Base Surfactants () demonstrate anticorrosive properties in lubricants. The target’s triazine core could be functionalized similarly for industrial applications .
- Colorimetric Sensors : While the target lacks thiourea groups, modifying its benzamide with electron-withdrawing groups may enable ion-sensing capabilities .
Biological Activity
N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is a complex organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, biological efficacy against various diseases, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazine core with anthracene units and benzamide groups. Its molecular formula is with a molecular weight of approximately 853.83 g/mol. The unique structure allows for interactions with biological macromolecules such as DNA and proteins.
The biological activity of this compound primarily stems from its ability to intercalate into DNA, disrupting its structure and function. This interaction leads to inhibition of cell proliferation by interfering with replication processes. Additionally, it modulates the activity of specific proteins involved in cellular signaling pathways, which can affect various cellular processes including apoptosis and cell cycle regulation .
Anticancer Activity
Research indicates that N,N'-((6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) exhibits significant anticancer properties. Its efficacy has been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Type of Cancer |
|---|---|---|
| MCF-7 | 4.53 ± 0.30 | Breast Cancer |
| HCT-116 | 0.50 ± 0.08 | Colon Cancer |
| HepG2 | 3.01 ± 0.49 | Liver Cancer |
These results demonstrate its potent cytotoxic effects compared to standard chemotherapeutic agents .
Other Biological Activities
Beyond anticancer effects, the compound has shown potential in other areas:
- Antimicrobial Activity : Exhibits activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in vitro.
- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication .
Case Studies
Several studies have highlighted the compound’s potential:
- Study on Anticancer Efficacy : A recent study reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value lower than many existing treatments.
- Synergistic Effects with Other Drugs : In combination therapy studies with fluconazole for fungal infections, this compound enhanced the efficacy of fluconazole against resistant strains .
- Mechanistic Studies : Investigations into its mechanism revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: The compound’s synthesis involves coupling reactions between triazine derivatives and anthraquinone-linked benzamide precursors. A validated approach includes:
- Reagent Selection: Use absolute ethanol as a solvent with glacial acetic acid catalysis to facilitate condensation (similar to anthraquinone-triazole coupling in ).
- Reaction Conditions: Reflux for 4–6 hours under inert atmosphere (N₂/Ar) to minimize oxidation of anthraquinone moieties .
- Purification: Column chromatography (SiO₂, gradient elution with cyclohexane:EtOAc 97:3) effectively removes unreacted intermediates, as demonstrated in triazine-based purification workflows .
Q. What analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can resolve imino and benzamide protons (δ 7.5–8.5 ppm for anthraquinone aromatic protons; δ 10–12 ppm for amide NH) .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- FT-IR: Key stretches include C=O (1650–1700 cm⁻¹ for anthraquinone and benzamide), C=N (1550–1600 cm⁻¹ for triazine) .
Q. How can solubility challenges in polar solvents be addressed for biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO:water (1:4 v/v) or DMF:EtOH mixtures to enhance solubility while maintaining stability.
- Micellar Encapsulation: Nonionic surfactants (e.g., Tween-80) at 0.1% w/v improve dispersion in aqueous media .
Advanced Research Questions
Q. How can computational modeling predict this compound’s electronic properties for optoelectronic applications?
Methodological Answer:
Q. What strategies can elucidate its interaction with biological targets (e.g., kinases or DNA)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with purified enzymes or DNA.
- Fluorescence Quenching: Monitor anthraquinone emission (λₑₓ = 450 nm) upon titration with target biomolecules to calculate binding constants .
- Molecular Docking: Use AutoDock Vina to model binding poses with active sites (e.g., ATP-binding pockets in kinases) .
Q. How can substituent modifications enhance its photocatalytic activity?
Methodological Answer:
- Structure-Activity Relationships (SAR): Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide or phenoxy-triazine moieties to modulate redox potentials.
- Photocatalytic Testing: Assess H₂O₂ generation under visible light (λ > 420 nm) using anthraquinone as a photosensitizer, referencing triazine-based photocatalysts in .
Q. What experimental controls are critical for validating its stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in PBS (pH 7.4) and simulate lysosomal conditions (pH 5.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light Exposure Tests: Conduct accelerated photostability studies under UV/visible light (ICH Q1B guidelines) to assess anthraquinone oxidation .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Dose-Response Replication: Perform independent assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., MDA-MB-231, HEK293) to confirm IC₅₀ trends.
- Batch Variability Analysis: Compare NMR and LC-MS profiles of active vs. inactive batches to identify impurities (e.g., unreacted triazine precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
